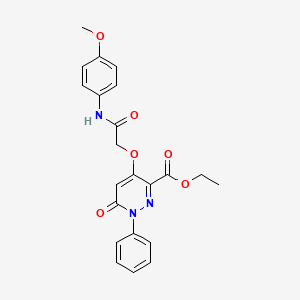

Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a phenyl group at position 1, an ethoxycarbonyl moiety at position 3, and a 2-((4-methoxyphenyl)amino)-2-oxoethoxy side chain at position 4. The 4-methoxyphenyl group introduces electron-donating properties, which may influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6/c1-3-30-22(28)21-18(13-20(27)25(24-21)16-7-5-4-6-8-16)31-14-19(26)23-15-9-11-17(29-2)12-10-15/h4-13H,3,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIKVQMIVDHHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 373.39 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O5 |

| Molecular Weight | 373.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 2.56 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the ability of derivatives to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .

The proposed mechanism involves the modulation of specific signaling pathways associated with cancer cell survival and proliferation. For instance, the compound may affect the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it inhibits bacterial growth by disrupting cell wall synthesis and function, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers tested a series of pyridazine derivatives, including our target compound, on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability (p < 0.05) compared to controls. The study concluded that the compound could serve as a lead for further development in breast cancer therapies .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method, revealing effective inhibition at concentrations as low as 32 µg/mL for both bacterial strains .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogues

Electronic and Steric Effects

- Methoxy vs. Ethoxy’s longer alkyl chain may marginally increase lipophilicity .

- Methylbenzyl vs. Methoxyphenyl : The methylbenzyl group () introduces steric bulk and hydrophobicity, which could hinder binding to shallow protein pockets but improve membrane permeability .

- Butylsulfanyl vs. Oxygen-Based Side Chains : The butylsulfanyl group () significantly increases hydrophobicity and may facilitate interactions with cysteine-rich domains or metal ions .

Q & A

Q. What are the typical synthetic routes for this pyridazine derivative, and what critical parameters influence yield and purity?

The synthesis involves multi-step reactions, including:

- Step 1 : Condensation of substituted phenylamine derivatives with activated esters (e.g., chloroacetyl chloride) under mild temperatures (25–40°C) in polar aprotic solvents like DMF or acetonitrile .

- Step 2 : Cyclization of intermediates via nucleophilic substitution or Michael addition, requiring controlled heating (60–80°C) and catalysts like triethylamine .

- Step 3 : Esterification or functional group modifications using ethanol as a solvent and reflux conditions . Critical parameters include solvent choice (polarity affects reaction kinetics), temperature (prevents side reactions like hydrolysis), and stoichiometric ratios (excess reagents improve yields but complicate purification) .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns and ring structures (e.g., dihydropyridazine protons appear at δ 5.5–6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C22H20N3O6: 422.135) .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

- HPLC-PDA : Assesses purity (>95% typically required for biological testing) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyridazine derivatives?

Discrepancies often arise from:

- Substituent effects : The 4-methoxyphenyl group may enhance solubility but reduce target affinity compared to halogenated analogs .

- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) and validate results across multiple cell lines .

- Metabolic stability : Perform liver microsome studies to compare degradation rates, as ester groups are prone to hydrolysis . Methodological recommendation : Conduct comparative structure-activity relationship (SAR) studies with controlled substituents and orthogonal assay validation .

Q. What strategies optimize regioselectivity in functionalizing the dihydropyridazine core for targeted drug design?

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct electrophilic substitution to the 6-oxo site .

- Metal-catalyzed cross-coupling : Use Pd-mediated Suzuki reactions for aryl substitutions, optimizing ligand (e.g., SPhos) and base (K2CO3) .

- Protection/deprotection : Temporarily protect the amide group with Boc to prevent side reactions during ester modifications . Experimental validation : Monitor reaction progress via LC-MS and isolate intermediates for X-ray crystallography to confirm regiochemistry .

Q. How can reaction yields be improved for large-scale synthesis while maintaining eco-friendly practices?

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .

- Catalyst recycling : Immobilize triethylamine on silica gel to reduce waste .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization), improving heat transfer and scalability . Data-driven approach : Use design of experiments (DoE) to model interactions between temperature, concentration, and catalyst loading .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying the compound’s mechanism of action in cancer cells?

- Target identification : Perform pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS proteomics .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis via caspase-3 activation) .

- Resistance studies : Generate drug-tolerant cell lines via gradual dose escalation and analyze mutations via whole-exome sequencing . Controls : Include structurally related inactive analogs to distinguish target-specific effects .

Q. How can researchers address solubility issues in in vivo studies?

- Formulation : Prepare nanoparticles using PLGA polymers (e.g., 75:25 lactide:glycolide) to enhance bioavailability .

- Prodrug design : Synthesize phosphate esters at the 6-oxo position, which hydrolyze in serum to the active form .

- Co-solvents : Use Cremophor EL or PEG-400 in saline for intraperitoneal administration . Validation : Measure plasma concentrations via UPLC-MS/MS and correlate with pharmacokinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.